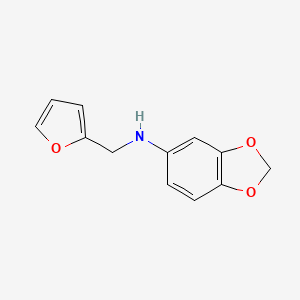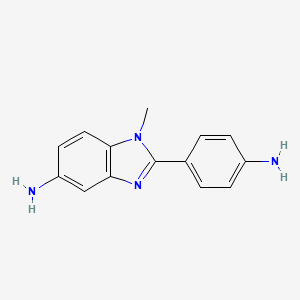![molecular formula C15H13Cl2NO2 B5853134 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide (DMMPB) is a chemical compound that has been used extensively in scientific research. It is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects. In
作用机制
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide inhibits PDE4 by binding to the catalytic site of the enzyme and preventing the hydrolysis of cyclic AMP (cAMP). This leads to an increase in the levels of cAMP, which in turn leads to the activation of downstream signaling pathways. 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide also binds to the GABA-A receptor and enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmission.
Biochemical and Physiological Effects
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has also been shown to have anxiolytic effects by enhancing the activity of the GABA-A receptor. In addition, 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has been shown to have cognitive-enhancing effects by increasing the levels of cAMP in the brain.
实验室实验的优点和局限性
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has several advantages as a tool for scientific research. It is a highly selective inhibitor of PDE4 and has been shown to have a good safety profile. 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide is also relatively easy to synthesize and is readily available. However, 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has some limitations as a tool for scientific research. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. In addition, 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has poor solubility in aqueous solutions, which can make it difficult to administer to animals.
未来方向
There are several future directions for the use of 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide in scientific research. One direction is the development of new derivatives of 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide with improved pharmacokinetic properties. Another direction is the use of 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide in the study of other enzymes and receptors involved in various physiological processes. Finally, 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide could be used in the development of new therapies for various diseases such as inflammation and anxiety disorders.
Conclusion
In conclusion, 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide is a benzamide derivative that has been extensively used in scientific research. It has been shown to have a variety of biochemical and physiological effects and is a valuable tool for the study of various cellular processes. 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has several advantages as a research tool, but also has some limitations. There are several future directions for the use of 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide in scientific research, and it is likely to continue to be an important tool in the study of various physiological processes.
合成方法
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide can be synthesized by reacting 3-(methoxymethyl)aniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out at room temperature under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide.
科学研究应用
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has been used extensively in scientific research as a tool to study various biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of various cellular processes such as inflammation, immune response, and memory formation. 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has also been shown to have an effect on the GABA-A receptor, which is involved in the regulation of neurotransmission.
属性
IUPAC Name |
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-9-10-3-2-4-12(7-10)18-15(19)11-5-6-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOKILJCFADLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)




![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)

